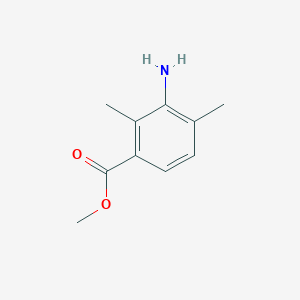![molecular formula C11H13N3O3 B1530549 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine CAS No. 1301214-65-2](/img/structure/B1530549.png)
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Overview
Description
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, also known as 5-NPCP, is a highly versatile chemical compound that is used in a variety of scientific research applications. It is an organic compound with a unique structure, and it has a wide range of uses due to its ability to interact with different chemical systems. 5-NPCP is a nitrogen-containing heterocyclic compound, and it has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Pharmaceutical Research Antagonists Design
Piperidine derivatives are known to be used in the design of receptor antagonists, such as C–C chemokine receptor type 3 (CCR3) antagonists, which are important in treating conditions like asthma and allergies .
Drug Discovery Structural Activity Relationship
The piperidine nucleus is crucial in drug discovery, especially in understanding the relationship between a drug’s chemical structure and its biological activity. This knowledge is essential for developing new drugs with targeted effects .
Synthesis of Novel Compounds
Recent advances in synthesis techniques have allowed for the creation of various piperidine derivatives, which can lead to the development of new pharmaceuticals and materials .
Antiviral Agents Development
Piperidine derivatives have been studied for their potential as antiviral agents. Novel compounds with piperidine structures have shown promise in in vitro and in silico studies .
Anticancer Research
The structural features of piperidine derivatives make them candidates for anticancer agents, with ongoing research into their efficacy and mechanisms of action .
Antimicrobial Applications
Due to their structural properties, piperidine derivatives are also being explored for their antimicrobial potential, which could lead to new treatments for bacterial infections .
Analgesic and Anti-inflammatory Uses
Piperidine compounds have been utilized for their analgesic and anti-inflammatory properties, providing relief from pain and inflammation in various medical conditions .
Psychotropic Medications
The piperidine ring is a common feature in psychotropic medications, indicating its importance in the development of drugs that affect mental state or behavior .
properties
IUPAC Name |
(5-nitropyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-2-1-3-7-13)10-5-4-9(8-12-10)14(16)17/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWRPXRSLOMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

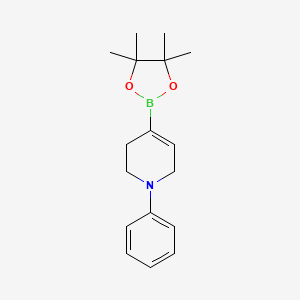
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)

![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)
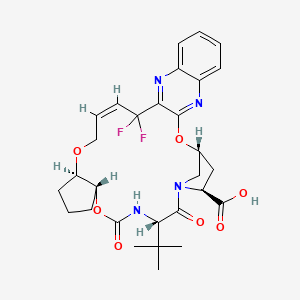
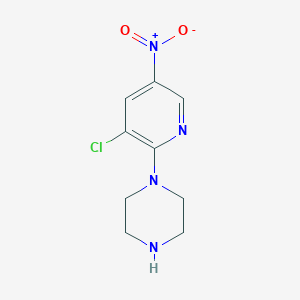
![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)
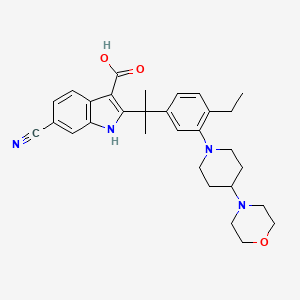
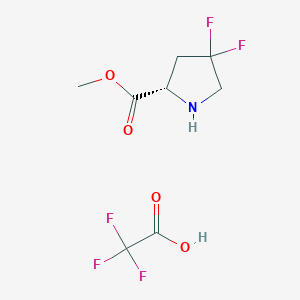

![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)
